molecular formula C46H90N2O10P B3125197 CID 131877699 CAS No. 321595-12-4

CID 131877699

Cat. No. B3125197
CAS RN: 321595-12-4
M. Wt: 862.2 g/mol
InChI Key: WYRAOJIPQPCGSE-BKVZMYJLSA-N
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Description

CID 131877699, also known as 2-(cyclopropylmethoxy)-N-(2-methyl-2-propanyl)benzamide, is a chemical compound that has been studied for its potential in various scientific applications. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

1. Applications in Protein Function and Cell Biology

  • Chemically Induced Dimerization (CID) in Biological Processes : CID has been instrumental in studying biological processes, offering control over protein function with remarkable precision and spatiotemporal resolution. This technique has primarily been applied in dissecting signal transductions and extends to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
  • Manipulating Cellular Signaling : CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. They provide insight into how a small pool of signaling molecules can generate a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).

2. Therapeutic Applications

  • Induced Pluripotent Stem Cell-Derived Rejuvenated T Cell Therapy : CID has been employed to introduce inducible caspase-9 (iC9) into induced pluripotent stem cells (iPSCs), which, upon activation, can eliminate iPSCs and tumors derived from them. This is a promising tool for future iPSC-mediated approaches to clinical therapy (Ando et al., 2015).
  • Suicide Gene for Therapy Safety : The inducible caspase-9 (iC9) suicide gene, activated by CID, has been shown to eliminate transduced human induced pluripotent stem cells (hiPSC) and tumors derived from them, thereby improving the safety of hiPSC-based therapies (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).

3. Gene Regulation and Editing

  • Mammalian Inducible Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has enabled inducible gene regulation and editing in human cells and mice. This represents a major advancement in chemically inducible gene regulation (Ma et al., 2023).

4. Enhancing Stem Cell Transplant Safety

  • Controlling Adverse Effects in Stem Cell Transplants : The use of iC9 suicide gene in alloreplete T cells after haploidentical stem cell transplantation has demonstrated potential in rapidly reconstituting immunity and controlling graft-versus-host disease by CID administration, thereby enhancing transplant safety (Zhou et al., 2015).

5. Cancer Therapy

  • Suicide Gene Therapy for Prostate Cancer : A study explored the use of inducible caspases, activated by CID, as a novel suicide gene therapy approach for prostate cancer. This method showed potential in inducing apoptosis in prostate cancer cells both in vitro and in vivo (Shariat et al., 2001).

properties

InChI

InChI=1S/C46H90N2O10P/c1-8-10-12-13-14-15-16-17-18-21-24-27-30-33-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)34-31-28-25-22-19-20-23-26-29-32-36-46(35-11-9-2)47(51)45(3,4)41-55-46/h42H,8-41H2,1-7H3/t42-,46?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRAOJIPQPCGSE-BKVZMYJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H90N2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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